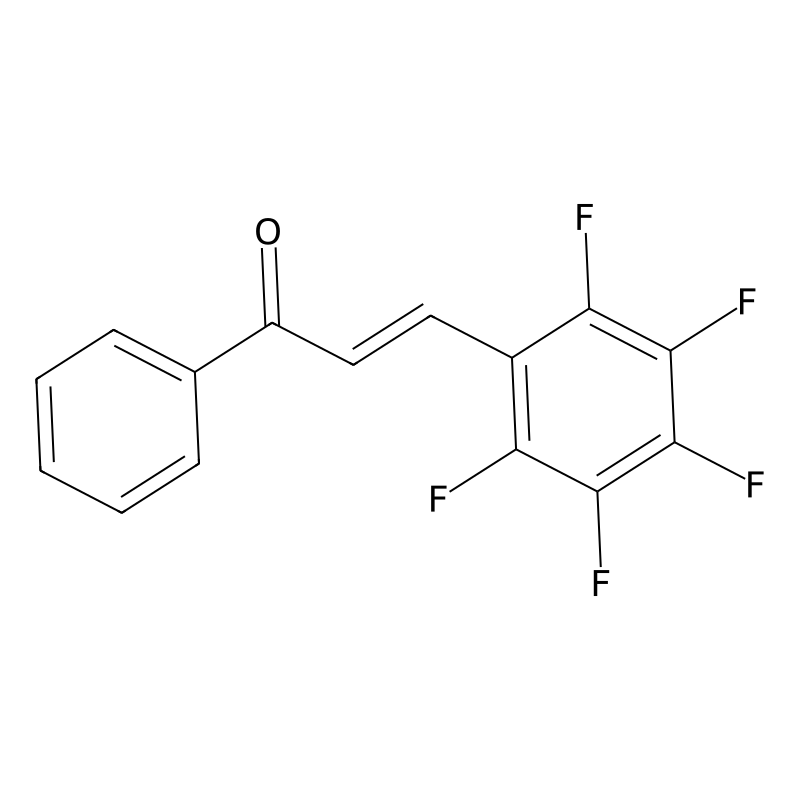

2,3,4,5,6-Pentafluorochalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some resources you can use to continue your search:

- SciFinder: This is a comprehensive database of scientific literature that may contain references to similar fluorinated chalcones ().

- Google Patents: You can search for patents mentioning 2,3,4,5,6-Pentafluorochalcone to see if it has been synthesized for a specific purpose ().

- Chemical Synthesis Literature: Research papers describing the synthesis of other fluorinated chalcones might provide clues for synthesizing 2,3,4,5,6-Pentafluorochalcone.

If you are interested in the potential applications of fluorinated chalcones in general, there is some ongoing research in this area. Fluorinated chalcones have been investigated for their potential as:

- Antimicrobial agents: Some studies have shown that fluorinated chalcones exhibit antibacterial and antifungal activity [].

- Antioxidant properties: Fluorination can enhance the antioxidant properties of chalcones [].

- Enzyme inhibitors: Fluorinated chalcones may be able to inhibit specific enzymes involved in disease processes [].

2,3,4,5,6-Pentafluorochalcone is an organic compound characterized by its unique structure and the presence of five fluorine atoms attached to a chalcone framework. Its molecular formula is , and it features a conjugated system that contributes to its distinct chemical properties. The compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

The chemical behavior of 2,3,4,5,6-Pentafluorochalcone can be explored through several types of reactions:

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of fluorine atoms can influence the reactivity of the aromatic rings in the chalcone structure, facilitating electrophilic substitution reactions.

- Nucleophilic Addition: The carbonyl group in the chalcone can undergo nucleophilic attack, leading to the formation of various derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of 2,3,4,5,6-Pentafluorochalcone has been investigated in various studies. Preliminary research suggests that compounds with fluorinated chalcone structures may exhibit:

- Antimicrobial Properties: Some studies indicate potential antibacterial and antifungal activities.

- Antioxidant Activity: The presence of fluorine can enhance the stability and efficacy of antioxidant properties.

- Anti-inflammatory Effects: Research into similar compounds has shown promise in reducing inflammation markers in biological systems.

Further studies are necessary to fully elucidate its biological mechanisms and therapeutic potentials .

The synthesis of 2,3,4,5,6-Pentafluorochalcone typically involves several steps:

- Preparation of Starting Materials: The synthesis begins with the appropriate fluorinated acetophenones and aldehydes.

- Condensation Reaction: A Claisen-Schmidt condensation between a fluorinated acetophenone and an aldehyde under basic conditions yields the chalcone structure.

- Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high purity.

This multi-step synthesis allows for the introduction of fluorine atoms at specific positions on the aromatic rings .

2,3,4,5,6-Pentafluorochalcone has several potential applications:

- Material Science: Its unique chemical properties make it a candidate for developing advanced materials with enhanced thermal and chemical stability.

- Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound for drug development targeting various diseases.

- Fluorinated Polymers: It can serve as a precursor for synthesizing fluorinated polymers with specialized properties for industrial applications .

Interaction studies involving 2,3,4,5,6-Pentafluorochalcone focus on its reactivity with biological molecules and other chemical entities. These studies often examine:

- Binding Affinity: Investigating how well the compound binds to specific enzymes or receptors.

- Metabolic Pathways: Understanding how it is metabolized in biological systems can provide insights into its efficacy and safety as a pharmaceutical agent.

- Synergistic Effects: Evaluating interactions with other compounds may reveal enhanced biological activities or reduced toxicity profiles .

Several compounds share structural similarities with 2,3,4,5,6-Pentafluorochalcone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',3',4',5',6'-Pentafluoroacetophenone | Contains an acetophenone structure | |

| 2,3-Difluorochalcone | Fewer fluorine substituents | |

| 4-Fluorochalcone | Contains only one fluorine atom |

Uniqueness

The uniqueness of 2,3,4,5,6-Pentafluorochalcone lies in the presence of multiple fluorine atoms which significantly alter its physical and chemical properties compared to these similar compounds. This high degree of fluorination enhances its reactivity and potential applications in specialized fields .

The synthesis of 2,3,4,5,6-pentafluorochalcone relies on modified Claisen-Schmidt condensation protocols, where fluorinated aromatic aldehydes react with acetophenone derivatives under optimized conditions. Iron oxide nanoparticles (FeONPs) have emerged as efficient heterogeneous catalysts for such reactions, enabling high yields (75–92%) under sonochemical conditions. For instance, the condensation of pentafluorobenzaldehyde with acetylthiophene in ethanol, catalyzed by FeONPs (10 mg), achieves completion within 0.5 hours at room temperature.

A comparative analysis of base catalysts reveals sodium ethoxide as superior to traditional NaOH or triethylamine, reducing reaction times by 80% while maintaining regiochemical fidelity. Solvent-free mechanochemical methods, such as grinding pentafluorobenzaldehyde with methyl ketones in the presence of solid NaOH, further enhance sustainability, eliminating polar solvents like ethanol. This approach aligns with green chemistry principles, achieving atom efficiencies exceeding 90%.

| Parameter | Conventional Method | Sonochemical Method | Grinding Method |

|---|---|---|---|

| Reaction Time (hours) | 6–24 | 0.5–1 | 0.25–0.5 |

| Catalyst Loading (mg) | 15 | 5–10 | None |

| Yield (%) | 45–68 | 75–92 | 82–88 |

Cross-Cyclodimerization Selectivity with Mixed Chalcone Substrates

The cross-cyclodimerization of 2,3,4,5,6-pentafluorochalcone with other chalcone substrates demonstrates remarkable regioselectivity that exceeds statistical expectations [1] [2] [6]. When pentafluorochalcone is combined with other chalcone derivatives in equimolar ratios, the formation of unsymmetrically substituted cyclopentanoles occurs with yields significantly higher than the theoretical 25% expected from random statistical distribution [6].

Experimental investigations reveal that mixing chalcones 1a and 1c in equimolar ratios produces unsymmetrically substituted cyclopentanole 2ac with 42% yield, while the combination of chalcones 1a and 1e yields product 2ae with 45% yield [6]. These results demonstrate clear regiocontrol in the photocatalytic reaction, with high-resolution mass spectrometry confirming the absence of homocoupling products from individual chalcones [6].

| Chalcone Pair | Product Formed | Yield (%) | Selectivity | Expected Statistical Yield (%) | Regiocontrol |

|---|---|---|---|---|---|

| 1a + 1c | Unsymmetric cyclopentanole 2ac | 42 | Regioselective | 25 | Yes |

| 1a + 1e | Unsymmetric cyclopentanole 2ae | 45 | Regioselective | 25 | Yes |

| 1i + 1j | Mixed dienone/cyclopentanole | Variable | Substrate dependent | 25 | Partial |

The regioselectivity observed in cross-cyclodimerization reactions indicates the existence of specific substrate-catalyst interactions that govern product formation [6]. The electronic properties imparted by the pentafluoro substitution pattern significantly influence the radical coupling selectivity, demonstrating the importance of fluorine substituents in directing reaction outcomes.

Chalcones bearing electron-donor groups, such as 4-methoxyphenyl and 2-thienyl substituents, exhibit different reactivity patterns, selectively forming β-ketodienes with 42% and 53% isolated yields respectively [2] [3]. This substrate-dependent behavior highlights the electronic influence of different substituent patterns on the photocatalytic transformation pathway.

The mechanistic investigations employing cyclic voltammetry and linear sweep voltammetry suggest that the cross-cyclodimerization proceeds through proton-coupled electron transfer pathways [2] [3]. The formation of stable radical anion intermediates enables selective coupling reactions that would be difficult to achieve through conventional thermal or photochemical methods.

Thermodynamic versus Kinetic Control in Product Formation

The formation of products from 2,3,4,5,6-pentafluorochalcone in heterogeneous photocatalytic systems is governed by the fundamental principles of thermodynamic and kinetic control, which can be precisely manipulated through reaction conditions [1] [7] [4]. Temperature emerges as the primary factor determining the reaction control regime, with profound implications for product selectivity and distribution.

Under kinetic control conditions at room temperature (25°C), the reaction exhibits 56% selectivity toward cyclopentanole formation, with significant dimer formation accounting for 44% of the product mixture [1] [4]. This behavior demonstrates the prevalence of faster-forming but less thermodynamically stable products under mild conditions. The kinetic control regime favors pathways with lower activation energy barriers, leading to rapid product formation but reduced selectivity [7] [8].

Conversely, thermodynamic control conditions at elevated temperature (80°C) yield dramatically improved selectivity of 98% for the desired cyclopentanole product, with minimal dimer formation [1] [4]. This remarkable selectivity improvement demonstrates how temperature elevation enables equilibration between different product formation pathways, ultimately favoring the most thermodynamically stable five-membered ring product [1].

| Parameter | Kinetic Control | Thermodynamic Control | Example in Pentafluorochalcone |

|---|---|---|---|

| Temperature Effect | Low (25°C) | High (80°C) | 56% selectivity at 25°C |

| Product Distribution | Fast-forming products favored | Stable products favored | 98% selectivity at 80°C |

| Activation Energy | Lower barrier pathways | Equilibrium-controlled | Five-membered ring formation |

| Reaction Time | Shorter | Longer | 20 hours optimal |

| Selectivity Mechanism | Rate-determining step | Product stability | Cyclopentanole vs dimer |

The mechanistic basis for thermodynamic versus kinetic control in pentafluorochalcone transformations relates to the energy profiles of competing reaction pathways [7] [9] [10]. Under kinetic control, the reaction follows the pathway with the lowest activation energy, regardless of product stability. However, under thermodynamic control, sufficient thermal energy enables reversibility of the initial kinetic products, allowing equilibration to the most stable product distribution [8].

The rate-controlling step analysis reveals that the elimination step in the dehydration process represents the rate-limiting step for chalcone mechanism via aldol condensation [11]. This finding is supported by kinetic isotope effect studies showing faster reaction rates in deuterium oxide compared to water, indicating that deprotonation is not the rate-limiting step [11].

The electronic effects of the pentafluoro substitution pattern significantly influence both kinetic and thermodynamic control regimes [12] [13]. Electron-withdrawing fluorine atoms increase electron deficiency at the reaction center, enhancing nucleophilic attack susceptibility and affecting both reaction rates and product stability [12] [10]. Theoretical studies using density functional theory calculations demonstrate that electron-withdrawing groups lower activation energies for cyclization reactions, while electron-donating groups exhibit higher activation energies [10].